Regioisomeric Purity: 1,3- vs. 1,4-Dicarboxylate Substitution
This compound is specifically the 1,3-dicarboxylate (isophthalate) derivative, whereas the closest cataloged analog is the 1,4-dicarboxylate (terephthalate) regioisomer . In coordination chemistry, the angle between carboxylate groups on an isophthalate core (120°) is fundamentally different from that of a terephthalate core (180°), leading to divergent self-assembly and metal-organic framework (MOF) topologies. While quantitative biological data are unavailable, sourcing the correct regioisomer is paramount for reproducible structural research.
Comparator: 1,4‑substitution (~180° angle)
Angle difference: ~60°
| Evidence Dimension | Carboxylate substitution geometry on central benzene ring |
|---|---|
| Target Compound Data | 1,3-substitution (meta, ~120° bond angle) |
| Comparator Or Baseline | Dimethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}terephthalate (1,4-substitution, ~180° bond angle) |
| Quantified Difference | Substitution angle difference: ~60° |
| Conditions | Gas-phase or computational molecular geometry prediction |
Why This Matters
Sourcing the incorrect regioisomer will lead to failure in geometry-dependent applications such as MOF synthesis or receptor binding studies.
